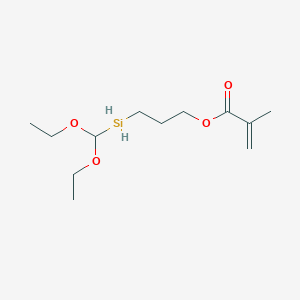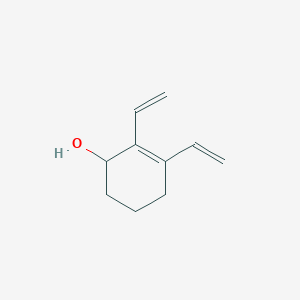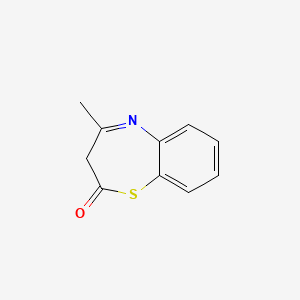![molecular formula C10H6N2O2S B13945700 2-Cyanobenzo[d]thiazol-6-yl acetate](/img/structure/B13945700.png)
2-Cyanobenzo[d]thiazol-6-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Cyanobenzo[d]thiazol-6-yl acetate is a heterocyclic compound that features a benzothiazole core with a cyano group at the 2-position and an acetate group at the 6-position. Benzothiazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Cyanobenzo[d]thiazol-6-yl acetate typically involves the condensation of 2-aminobenzothiazole with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the process .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Cyanobenzo[d]thiazol-6-yl acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: Electrophilic substitution reactions can occur at the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents or nitrating agents under acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-Cyanobenzo[d]thiazol-6-yl acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate for various diseases.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Cyanobenzo[d]thiazol-6-yl acetate involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can bind to enzymes or receptors, inhibiting their activity.
Pathways Involved: The compound may interfere with cellular signaling pathways, leading to apoptosis or inhibition of cell proliferation.
Vergleich Mit ähnlichen Verbindungen
2-Aminobenzothiazole: A precursor in the synthesis of 2-Cyanobenzo[d]thiazol-6-yl acetate.
Benzothiazole: The parent compound with a wide range of biological activities.
2-Methylbenzothiazole: Another derivative with distinct chemical properties.
Uniqueness: this compound is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Its cyano and acetate groups make it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C10H6N2O2S |
|---|---|
Molekulargewicht |
218.23 g/mol |
IUPAC-Name |
(2-cyano-1,3-benzothiazol-6-yl) acetate |
InChI |
InChI=1S/C10H6N2O2S/c1-6(13)14-7-2-3-8-9(4-7)15-10(5-11)12-8/h2-4H,1H3 |
InChI-Schlüssel |
RRVAKBQPPFCPKC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(S2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![3-{1-[2-(4-Aminophenyl)ethyl]-3-propylpyrrolidin-3-yl}phenol](/img/structure/B13945648.png)







![3-(Piperidin-4-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13945685.png)

